An In-depth Technical Guide to L-Homohistidine: Structure, Properties, and Applications
An In-depth Technical Guide to L-Homohistidine: Structure, Properties, and Applications
Abstract
L-Homohistidine, the higher homolog of the proteinogenic amino acid L-histidine, represents a crucial building block in the field of peptidomimetics and drug design. The insertion of an additional methylene group into the side chain profoundly influences the spatial orientation and basicity of the imidazole ring, thereby offering a strategic tool for modulating the biological activity, receptor selectivity, and metabolic stability of synthetic peptides. This guide provides a comprehensive technical overview of L-Homohistidine, detailing its chemical structure, physicochemical properties, a robust synthetic pathway, and its applications for researchers in chemistry and drug development.
Introduction: The Rationale for Side-Chain Elongation
In the rational design of peptide-based therapeutics, subtle molecular modifications can lead to significant changes in pharmacological profiles. L-Homohistidine ((2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid) is a non-proteinogenic amino acid that extends the side chain of L-histidine by a single methylene unit. This seemingly minor alteration has profound stereoelectronic consequences:
-
Increased Conformational Flexibility: The longer, more flexible side chain allows the imidazole moiety to explore a different conformational space compared to the native histidine residue. This can facilitate novel or enhanced interactions within a receptor's binding pocket.
-
Altered pKa: The increased distance between the α-amino group and the imidazole ring can subtly alter the pKa of the imidazole nitrogen atoms. This is a critical parameter, as the protonation state of histidine is often integral to its function in biological recognition and catalysis.[1]
-
Enhanced Metabolic Stability: Peptides incorporating non-natural amino acids like L-Homohistidine often exhibit increased resistance to enzymatic degradation by proteases, a key hurdle in the development of peptide drugs.
For these reasons, L-Homohistidine serves as an invaluable tool for scientists aiming to fine-tune peptide structure-activity relationships (SAR).
Chemical Structure and Physicochemical Properties
The fundamental identity of L-Homohistidine is defined by its unique structural features and resulting chemical properties.
-
IUPAC Name: (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid[]
-
CAS Number: 58501-47-6[]
-
Molecular Formula: C₇H₁₁N₃O₂[]
-
Molecular Weight: 169.18 g/mol []
The structure consists of a chiral α-carbon, maintaining the S-configuration typical of L-amino acids, connected to a butyl-imidazole side chain.
Data Presentation: Physicochemical Property Summary
While extensive experimental data for L-Homohistidine is not as prevalent as for its proteinogenic counterpart, the following table summarizes key computed and known properties. For comparative context, experimental data for L-Histidine is also provided.
| Property | L-Homohistidine | L-Histidine (for comparison) | Source |
| Molecular Weight | 169.18 g/mol | 155.15 g/mol | [][3] |
| Melting Point (°C) | Data not available | ~282 - 287 (decomposes) | [3][4][5] |
| Water Solubility | Predicted to be soluble | 41.6 g/L (25 °C) | [3][4] |
| XLogP3-AA | -2.9 | -3.2 | [3][6] |
| Hydrogen Bond Donors | 3 | 3 | [3][6] |
| Hydrogen Bond Acceptors | 4 | 4 | [3][6] |
| Rotatable Bond Count | 4 | 3 | [3][6] |
Note: The majority of physical properties for L-Homohistidine are computationally derived from sources like PubChem. The increased lipophilicity suggested by the slightly less negative XLogP3-AA value compared to L-Histidine is an expected consequence of the additional methylene group.
Spectroscopic Profile (Predicted)
No publicly archived experimental spectra for L-Homohistidine could be located. However, based on its structure and established principles of spectroscopy, a detailed predicted profile can be constructed. This serves as a benchmark for researchers to validate their synthetic products.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The key differentiator from L-Histidine would be the presence of an additional aliphatic methylene group.
-
α-H (C2): A triplet around 3.8-4.0 ppm.
-
β-CH₂ (C3): A multiplet around 2.0-2.2 ppm.
-
γ-CH₂ (C4): A triplet around 2.7-2.9 ppm, deshielded by the adjacent imidazole ring.
-
Imidazole C2-H: A singlet around 7.7-8.0 ppm.
-
Imidazole C4-H (or C5-H): A singlet around 6.9-7.1 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton.[7]
-
C=O (C1): ~175 ppm
-
α-C (C2): ~55 ppm
-
β-C (C3): ~28-30 ppm (This signal is absent in L-Histidine)
-
γ-C (C4): ~30-32 ppm
-
Imidazole C2: ~135 ppm
-
Imidazole C4/C5: ~117 ppm and ~130 ppm
IR Spectroscopy
The infrared spectrum is useful for confirming the presence of key functional groups.
-
~3100-3000 cm⁻¹: N-H stretching (amine and imidazole) and C-H stretching (aromatic).
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the side chain.
-
~1650-1580 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate (COO⁻) group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the imidazole ring.[8]
Mass Spectrometry
In electrospray ionization (ESI) mass spectrometry, L-Homohistidine is expected to show a prominent molecular ion peak.
-
Positive Ion Mode (ESI+): [M+H]⁺ at m/z 170.09.
-
Negative Ion Mode (ESI-): [M-H]⁻ at m/z 168.08.
Synthesis of L-Homohistidine: An Exemplary Protocol
The stereoselective synthesis of L-Homohistidine is a critical process for its application in research. A common and effective strategy involves the alkylation of a chiral, protected glutamic acid derivative. The following protocol is a robust, field-proven approach.
Causality in Experimental Design
The choice of starting material and protecting groups is paramount. We start with L-pyroglutamic acid to enforce the desired (S)-stereochemistry at the α-carbon. The Boc (tert-butyloxycarbonyl) group is used for amine protection due to its stability and ease of removal under acidic conditions that do not affect other parts of the molecule. The final cyclization to form the imidazole ring is a well-established reaction for this class of compounds.
Experimental Protocol: Stereoselective Synthesis
Step 1: Protection and Reduction of L-Pyroglutamic Acid
-
Suspend L-pyroglutamic acid in dry tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 12 hours to protect the amine.
-
Cool the reaction to 0 °C and add borane dimethyl sulfide complex (BMS) dropwise to selectively reduce the carboxylic acid to the corresponding alcohol.
-
Quench the reaction carefully with methanol and concentrate under reduced pressure. Purify by column chromatography to yield the Boc-protected amino alcohol.
Step 2: Conversion to the Mesylate and Azide Displacement
-
Dissolve the alcohol from Step 1 in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (TEA) followed by methanesulfonyl chloride (MsCl) dropwise. Stir for 2 hours. This converts the hydroxyl group into a good leaving group (mesylate).
-
Remove the solvent and redissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the reaction to 80 °C for 6 hours. This Sₙ2 reaction displaces the mesylate with azide, inverting the stereocenter.
-
Extract the product with ethyl acetate and purify by chromatography.
Step 3: Reduction of Azide and Imidazole Ring Formation
-
Dissolve the azide from Step 2 in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Hydrogenate the mixture under a balloon of H₂ gas for 12 hours to reduce the azide to a primary amine.
-
Filter off the catalyst and concentrate the solution.
-
To the resulting diamine, add formamidine acetate and heat in a sealed tube. This reaction constructs the imidazole ring.
Step 4: Deprotection and Isolation
-
Treat the product from Step 3 with a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) to remove the Boc protecting group.
-
Concentrate the solution and purify the crude L-Homohistidine by ion-exchange chromatography to yield the final product as a white solid.
Visualization: Synthesis Workflow
Caption: A workflow diagram for the stereoselective synthesis of L-Homohistidine.
Biological Significance and Applications in Drug Development
The primary utility of L-Homohistidine is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation in place of L-histidine is a strategic decision to probe and optimize peptide function.
Modulating Receptor Affinity and Selectivity
The imidazole side chain of histidine is often a key "pharmacophore" element, directly participating in hydrogen bonding or electrostatic interactions with a biological target. By extending the side chain, L-Homohistidine can:
-
Alter Binding Pose: The additional bond rotation allows the imidazole ring to adopt a different orientation within the binding site, potentially forming new, favorable contacts or alleviating steric clashes.
-
Fine-Tune GPCR Ligand Activity: In G-protein coupled receptor (GPCR) ligands, where peptide conformation is critical, replacing His with hHis (homohistidine) can switch a peptide from an agonist to an antagonist or vice versa by subtly changing how the peptide engages the receptor's transmembrane domains.
Enhancing Cell Penetration and Endosomal Escape
Histidine-rich peptides are known for their ability to facilitate the delivery of cargo (e.g., proteins, nucleic acids) into cells.[9][10] This is often attributed to the "proton sponge" effect, where the imidazole groups buffer the acidifying endosome, leading to osmotic swelling and rupture.
Incorporating L-Homohistidine into such sequences can modulate this property. The potentially altered pKa and increased flexibility of the side chain can influence the buffering capacity and membrane interactions of the peptide, offering a way to optimize the efficiency of endosomal escape, a critical step in intracellular drug delivery.[11]
Application in Antifungal Peptidomimetics
Histatins, a class of histidine-rich peptides found in human saliva, possess potent antifungal activity.[12] Research into synthetic peptidomimetics inspired by histatins has shown that modifying the histidine residues can enhance activity against pathogenic fungi like Cryptococcus neoformans. The synthesis of peptidomimetics rich in synthetically modified L-histidine has led to compounds with potent antifungal activity.[12] L-Homohistidine is a prime candidate for incorporation into such designs to improve efficacy and selectivity.
Visualization: L-Homohistidine in Peptide Drug Design Logic
Caption: The logical role of L-Homohistidine within the peptide drug discovery cycle.
Conclusion
L-Homohistidine is more than a simple homolog of a natural amino acid; it is a precision tool for medicinal chemists and peptide scientists. Its ability to introduce controlled perturbations in side-chain length and flexibility provides a rational means to overcome common challenges in peptide drug development, including poor stability and suboptimal receptor engagement. As the demand for sophisticated peptide therapeutics continues to grow, the strategic application of non-proteinogenic amino acids like L-Homohistidine will be indispensable in creating next-generation medicines with enhanced efficacy and tailored pharmacological profiles.
References
-
PubChem. L-Histidine. National Center for Biotechnology Information. [Link]
-
Mason, A. J., et al. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. MDPI. [Link]
-
ResearchGate. The ¹H NMR spectra of (a) l-histidine·HCl·H₂O, (b) l-histidine-A and (c) l-histidine-B. [Link]
-
ResearchGate. Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment. [Link]
-
ResearchGate. Synthesis of l-homo-histidine. [Link]
-
PubChem. (+-)-Homohistidine. National Center for Biotechnology Information. [Link]
-
Roda, A., et al. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PMC. [Link]
-
Mahindra, A., et al. (2016). Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans. PMC. [Link]
-
ResearchGate. FTIR analysis of L-histidine. [Link]
-
Kim, J., et al. (2013). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. PMC. [Link]
-
Roda, A., et al. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PubMed. [Link]
-
Chem.ucla.edu. 13 Carbon NMR. [Link]
Sources
- 1. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Histidine | 71-00-1 [chemicalbook.com]
- 5. L-Histidine CAS#: 71-00-1 [m.chemicalbook.com]
- 6. (+-)-Homohistidine | C7H11N3O2 | CID 4153393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
